methyl 4-[(3-nitrobenzyl)oxy]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3-nitrophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-5-7-14(8-6-12)21-10-11-3-2-4-13(9-11)16(18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHCSDSHRPGKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
Methyl 4-[(3-nitrobenzyl)oxy]benzoate serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: The nitro group can be reduced to an amino group using reducing agents.
- Reduction: Hydrolysis of the ester group can yield carboxylic acids.
- Substitution Reactions: The benzyl group can be substituted with other functional groups.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, which is crucial for preventing oxidative stress linked to numerous diseases.
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacterial and fungal strains |
| Antioxidant | Scavenges free radicals, preventing oxidative stress |
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its nitro group may allow it to function as a prodrug, where enzymatic reduction leads to the release of active pharmaceutical agents. This property is particularly relevant in drug development targeting various diseases.
Case Studies
-
Antimicrobial Efficacy Study:
A study published in Journal of Medicinal Chemistry examined derivatives of this compound for their antimicrobial properties. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics . -
Antioxidant Activity Assessment:
Research conducted by the Institute of Pharmaceutical Sciences evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a dose-dependent scavenging effect, indicating its potential utility in formulations aimed at oxidative stress-related conditions . -
Drug Development Research:
A recent study focused on the synthesis of new derivatives from this compound aimed at treating neurodegenerative diseases. The findings suggested that modifications to the nitro group enhance bioactivity against neuronal cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Methyl 4-[(4-Nitrobenzyl)oxy]benzoate
Structure: The nitro group is at the 4-position of the benzyl ring instead of the 3-position. Molecular Formula: C15H13NO5 (identical to the target compound). Key Differences:
- Electron-withdrawing effects differ slightly due to positional variation, impacting reaction kinetics in further functionalization (e.g., reductions or nucleophilic substitutions).
Synthesis : Similar methodology but uses 4-nitrobenzyl chloride .
Functional Group Variant: Methyl 4-(2-Methoxy-2-oxoethyl)-3-nitrobenzoate
Structure: Features a methoxy-oxoethyl side chain at the 4-position and a nitro group at the 3-position of the benzoate. Molecular Formula: C11H11NO6. Key Differences:
- The additional methoxy-oxoethyl group increases molecular weight and polarity, enhancing solubility in polar solvents like DMSO and methanol .
- Potential for broader biological activity due to the ketone functionality.
Acid Derivative: 3-Methoxy-4-nitrobenzoic Acid
Structure: A carboxylic acid derivative with nitro and methoxy groups at positions 3 and 4, respectively. Molecular Formula: C8H7NO5. Key Differences:
- The carboxylic acid group increases acidity (pKa ~2–3) compared to the ester (pKa ~8–10).
- Higher hydrogen-bonding capacity, influencing solubility and crystal packing .
Formylated Analog: Methyl 4-((2-Formylphenoxy)methyl)benzoate
Structure: Contains a formyl group on the phenoxy-methyl substituent. Molecular Formula: C16H14O5. Key Differences:
- The formyl group introduces reactivity toward nucleophiles (e.g., in Schiff base formation), making it a versatile intermediate for pharmaceuticals .
- Reduced steric hindrance compared to nitro-substituted analogs.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 3-nitro group in the target compound creates a meta-directing effect, contrasting with the para-directing nature of the 4-nitro isomer. This influences regioselectivity in electrophilic substitutions .
- Thermal Stability : Nitro-containing benzoates generally exhibit higher thermal stability than formylated analogs, making them suitable for high-temperature reactions .
Q & A
Basic: What synthetic routes are recommended for methyl 4-[(3-nitrobenzyl)oxy]benzoate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or Mitsunobu reaction between methyl 4-hydroxybenzoate and 3-nitrobenzyl bromide. Key steps include:
- Base Selection: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to deprotonate the phenolic oxygen and facilitate ether bond formation .
- Temperature Control: Maintain reflux conditions (80–100°C) for 12–24 hours to ensure completion.
- Purification: Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane 3:7) and purify using column chromatography (silica gel, gradient elution).
Yield Optimization:
- Use a 10–20% molar excess of 3-nitrobenzyl bromide to drive the reaction.
- Ensure anhydrous conditions to prevent hydrolysis of the benzyl bromide intermediate.
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR:
- 1H NMR: Expect signals at δ 8.3–8.5 ppm (aromatic protons adjacent to nitro group) and δ 5.3 ppm (–OCH₂–).
- 13C NMR: Carboxylate ester carbonyl at ~168 ppm, nitrobenzene carbons at 120–150 ppm .
- IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with exact mass matching C₁₅H₁₃NO₅ (theoretical: 287.0794).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
